molecular formula C19H20BrClFN3OS B2886675 3-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216907-14-0

3-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2886675
CAS No.: 1216907-14-0
M. Wt: 472.8
InChI Key: ZXHDFXZBDZREFV-UHFFFAOYSA-N
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Description

3-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a complex structure that includes a benzamide core, a bromine atom, a dimethylamino propyl chain, and a fluorobenzo[d]thiazolyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form 3-bromo-N-phenylbenzamide.

    Introduction of the Dimethylamino Propyl Chain: The next step is the alkylation of the amide nitrogen with 3-chloropropyl dimethylamine under basic conditions to introduce the dimethylamino propyl chain.

    Formation of the Fluorobenzo[d]thiazolyl Group: The final step involves the condensation of the intermediate with 2-amino-4-fluorobenzothiazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Conversion to Hydrochloride Salt: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino propyl chain, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromine atom or the benzamide core, potentially leading to debromination or reduction of the amide to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Debrominated or reduced amine derivatives.

    Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study the interactions of benzamide derivatives with biological targets. Its structural features suggest potential activity as a ligand for certain receptors or enzymes.

Medicine

Medicinally, this compound could be investigated for its potential as a therapeutic agent. The presence of the benzamide core and the fluorobenzo[d]thiazolyl group suggests possible applications in the development of drugs targeting neurological or oncological pathways.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride would depend on its specific biological target. Generally, compounds with similar structures can act by binding to specific receptors or enzymes, modulating their activity. The benzamide core may interact with protein targets, while the fluorobenzo[d]thiazolyl group could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3-(dimethylamino)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzamide hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    3-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride: Similar structure but with a methyl group instead of fluorine.

    3-bromo-N-(3-(dimethylamino)propyl)-N-(4-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride can significantly influence its chemical properties, such as electronegativity and lipophilicity, potentially enhancing its biological activity and specificity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-bromo-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFN3OS.ClH/c1-23(2)10-5-11-24(18(25)13-6-3-7-14(20)12-13)19-22-17-15(21)8-4-9-16(17)26-19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHDFXZBDZREFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC(=CC=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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